molecular formula C10H9ClN2O2S B2913040 Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 872319-75-0

Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2913040
CAS No.: 872319-75-0
M. Wt: 256.7
InChI Key: ZKRIVQOOENDMQL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2S and a molecular weight of 256.71 g/mol. This compound belongs to the class of thieno[2,3-d]pyrimidines, which are characterized by their fused thiophene and pyrimidine rings[_{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ...

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with substituted pyrimidine-4-carboxylic acid derivatives[_{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....

  • Thiophene Ring Construction: One method involves the use of 2-nitrothiophenes as starting compounds[_{{{CITATION{{{2{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). These are reduced with phosphorus trichloride to form esters of the target acids[{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....

  • Inverse Electron-Deficient Diels-Alder Reaction: Another approach is the inverse electron-demand Diels-Alder reaction using 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate[_{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....

  • Halogen Substitution: A method involves using 4-chlorothieno[2,3-d]pyrimidines as starting compounds, substituting the halogen atom with a nitrile group, followed by transformation into the carbethoxy group and subsequent hydrolysis[_{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes mentioned above, ensuring consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one or more atoms or groups in the molecule are replaced by others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated derivatives, nitriles, and other substituted compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and cellular processes. Medicine: Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine: Similar structure but with a fluorophenyl group instead of a methyl group.

  • 2-(Chloromethyl)pyrimidine: Contains a pyrimidine ring with a chloromethyl group.

Uniqueness: Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-4-6-8(11)12-5(2)13-9(6)16-7(4)10(14)15-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRIVQOOENDMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872319-75-0
Record name methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
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